molecular formula C10H17BrO B13158481 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane

4-([1-(Bromomethyl)cyclopropyl]methyl)oxane

Cat. No.: B13158481
M. Wt: 233.14 g/mol
InChI Key: UUAPREWWWSOKKO-UHFFFAOYSA-N
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Description

4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is a chemical compound with the molecular formula C₁₀H₁₇BrO. It is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to an oxane ring. This compound is primarily used for research purposes and has various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the reaction of α-bromomethyl ketones and aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et₃N). This reaction yields diethyl 3-alkyl-1,2-dicyano-3-(bromomethyl)cyclopropane-1,2-dicarboxylate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-([1-(Bromomethyl)cyclopropyl]methyl)oxane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

4-([1-(Bromomethyl)cyclopropyl]methyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-([1-(Bromomethyl)cyclopropyl]methyl)oxane involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds. This reactivity is crucial for its role in organic synthesis and potential biological activities. The cyclopropyl ring can also influence the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl bromide: Similar in structure but lacks the oxane ring.

    Bromomethyl oxane: Contains the oxane ring but lacks the cyclopropyl group.

    Cyclopropyl oxane: Contains both the cyclopropyl and oxane rings but lacks the bromomethyl group.

Uniqueness

4-([1-(Bromomethyl)cyclopropyl]methyl)oxane is unique due to the combination of the bromomethyl group, cyclopropyl ring, and oxane ring. This unique structure imparts specific reactivity and stability, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

4-[[1-(bromomethyl)cyclopropyl]methyl]oxane

InChI

InChI=1S/C10H17BrO/c11-8-10(3-4-10)7-9-1-5-12-6-2-9/h9H,1-8H2

InChI Key

UUAPREWWWSOKKO-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CC2(CC2)CBr

Origin of Product

United States

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